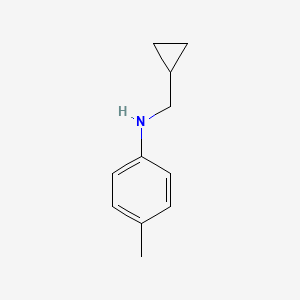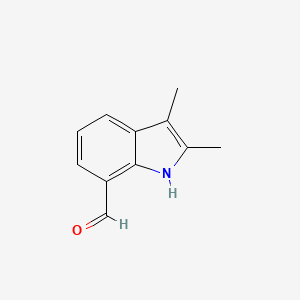
2,3-Dimethyl-1H-indole-7-carbaldehyde
Descripción general
Descripción
2,3-Dimethyl-1H-indole-7-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various chemical compounds.
Aplicaciones Científicas De Investigación
Oxidation Studies
2,3-Dimethyl-1H-indole-7-carbaldehyde has been utilized in studies exploring the mechanism of oxidation by peroxodisulphate and peroxomonosulphate anions. This research is crucial for understanding the chemical behavior of indole compounds under oxidative conditions, which can be relevant in various chemical synthesis processes .
Mass Spectrometry Analysis
This compound has also been used to study the behavior of methylindoles in atmospheric pressure chemical ionization mass spectrometry. Such studies are important for developing analytical methods to identify and quantify indole derivatives in different matrices .
Anticancer Research
Indole derivatives, including 2,3-Dimethyl-1H-indole-7-carbaldehyde, are being investigated for their potential applications in treating cancer. Research focuses on assessing their impact on cell cycle phases and their ability to inhibit the growth of cancer cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives are a significant area of research, with applications ranging from treating infections to developing new antibiotics. The structural diversity of indoles allows for a wide range of biological activities .
Neuroprotective Effects
Some indole derivatives are studied for their neuroprotective effects, which could lead to treatments for neurodegenerative disorders. Understanding the interaction of these compounds with neurological pathways is key to this research field .
Plant Hormone Research
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in various growth processes. Studying related compounds like 2,3-Dimethyl-1H-indole-7-carbaldehyde can provide insights into plant physiology and development .
Medicinal Chemistry
The incorporation of indoles into metal complexes is an area of medicinal chemistry that explores the biological activity of these compounds. Such research aims to develop effective medicinal agents with indole as a core element .
Propiedades
IUPAC Name |
2,3-dimethyl-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-9(6-13)4-3-5-10(7)11/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWPJWMJIUZCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C(C=CC=C12)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650794 | |
| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-1H-indole-7-carbaldehyde | |
CAS RN |
103987-28-6 | |
| Record name | 2,3-Dimethyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)
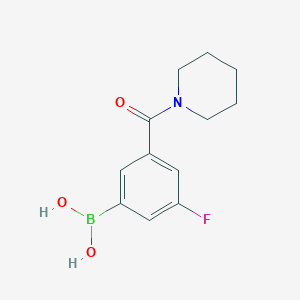
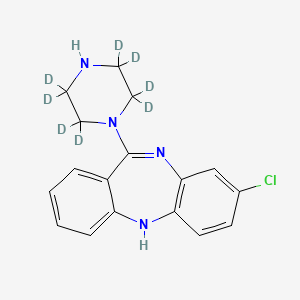
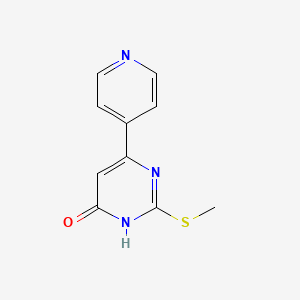
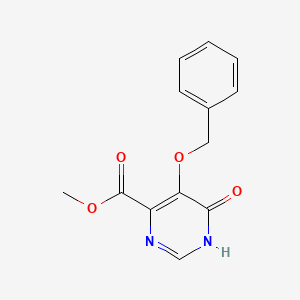
![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![3-(Methylthio)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-yl]-1H-pyrazole-5-amine](/img/structure/B1437071.png)
![2,7-dimethyl-5-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1437072.png)
![3-Phenylimidazo[1,5-a]pyrazin-1-ol hydrochloride](/img/structure/B1437073.png)
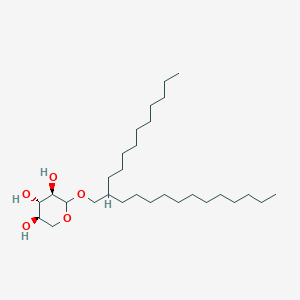
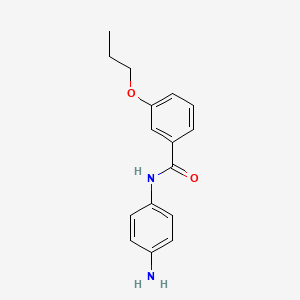
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437078.png)
